molecular formula C16H15N3O3S B10949783 N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B10949783
M. Wt: 329.4 g/mol
InChI Key: BVTGHQFPJCTRND-UHFFFAOYSA-N
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Description

N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a 2,3-dimethylphenyl group, a furan ring, and an oxadiazole ring, which are connected through a sulfanyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the oxadiazole intermediate.

    Attachment of the 2,3-Dimethylphenyl Group: The final step involves the acylation of the intermediate with 2,3-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage or the furan ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide moiety.

    Substitution: Substitution reactions may occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism by which N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N~1~-(2,3-DIMETHYLPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N1-(2,3-DIMETHYLPHENYL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE may impart unique electronic properties and reactivity compared to its analogs with thiophene or pyridine rings

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(11(10)2)17-14(20)9-23-16-19-18-15(22-16)13-7-4-8-21-13/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

BVTGHQFPJCTRND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Origin of Product

United States

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